Montelukast, (S)-

Vue d'ensemble

Description

Synthesis Analysis

Montelukast sodium and its metal complexes have been synthesized and characterized . The synthesis of Montelukast involves the use of a robust and efficient ketoreductase enzyme (CDX-026) that accomplishes the asymmetric reduction of ketone A .Molecular Structure Analysis

The molecular structure of Montelukast can be obtained from the atomic coordinates of montelukast-CYP2C8 cocrystals .Chemical Reactions Analysis

Montelukast sodium complexes show higher biological activity than the free ligand for some strains . Montelukast is associated with a risk of neuropsychiatric adverse reactions .Physical And Chemical Properties Analysis

Montelukast sodium is a leukotriene antagonist of growing interest due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . The physical and chemical properties of Montelukast can be found on ChemSpider .Applications De Recherche Scientifique

1. Asthma and Allergic Rhinitis Treatment

Montelukast, a leukotriene-receptor antagonist, is clinically beneficial in treating asthma and allergic rhinitis in children and adults. It provides a potent daily therapy, especially significant in pediatric care. Studies have emphasized its safety and tolerability in children, underscoring its wide use as a pediatric controller (Bisgaard et al., 2009).

2. Neuroprotective Effects

Research has explored the impact of Montelukast on neuroinflammatory and apoptotic responses, particularly in the context of Alzheimer's disease. Intracerebroventricular infusions of amyloid-β induced memory impairment in mice, which was ameliorated by Montelukast treatment. This suggests its potential as a novel treatment strategy for neurodegenerative diseases like Alzheimer's (Jin’e Lai et al., 2014).

3. Ischemia-Reperfusion Injury in Ovarian Tissues

Montelukast has shown promise in experimental studies for its protective effects against ischemia-reperfusion injury in rat ovaries. The drug demonstrated antioxidant properties and tissue protection, suggesting a potential application in treating ischemic conditions in reproductive organs (Oral et al., 2011).

4. Chronic Asthma Management

Studies have shown Montelukast's effectiveness in managing chronic asthma, especially as an adjunct to inhaled corticosteroids. Its rapid onset of action and improvement in lung function make it a valuable therapy option for patients over 6 years old with persistent asthma (Jarvis & Markham, 2000).

5. Impact on Airway Inflammation and Fibrosis

Montelukast has been evaluated for its effects on airway inflammation and fibrosis, particularly in a murine model of chronic asthma. The administration of Montelukast led to a reduction in various pro-inflammatory and profibrotic mediators, suggesting its utility in treating pulmonary fibrosis and related conditions (Shin et al., 2013).

6. Anti-Fibrotic Effects in Lung Fibrosis

Research indicates that Montelukast may have antifibrotic therapeutic potential in lung fibrosis. Studies on myofibroblasts from patients with sarcoidosis and unusual interstitial pneumonia showed that Montelukast could suppress cell proliferation and TGFβ-induced α-actin expression, highlighting its potential role in conditions involving fibrotic processes (Fireman et al., 2004).

Mécanisme D'action

Target of Action

Montelukast is a leukotriene receptor antagonist . Its primary target is the cysteinyl leukotriene receptor (CysLT1) . Leukotrienes are pro-inflammatory mediators that play a significant role in bronchoconstriction and can also enhance endothelial cell permeability and myocardial contractility .

Mode of Action

Montelukast works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle . By blocking the binding of leukotrienes to their receptors, montelukast prevents their inflammatory effects, helping to reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production .

Biochemical Pathways

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of the 5-lipooxygenase (5-LO) pathway . They are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors . The CysLT type-1 (CysLT1) receptor is found in the human airway (including airway smooth muscle cells and airway macrophages) and on other pro-inflammatory cells (including eosinophils and certain myeloid stem cells) .

Pharmacokinetics

Montelukast has a bioavailability of 63–73% . It is extensively metabolized in the liver via CYP3A4, CYP2C8, and CYP2C9 . The elimination half-life of montelukast is 2.7–5.5 hours . The pharmacokinetics of montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg montelukast, there is little accumulation of the parent drug in plasma .

Result of Action

The action of montelukast results in decreased inflammation and relaxation of smooth muscle in the lungs . This helps to reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production . It is used in the maintenance treatment of asthma, to prevent exercise-induced bronchoconstriction, and to treat seasonal allergic rhinitis .

Action Environment

Montelukast is used orally and is protected from moisture and light . Its action can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and individual genetic factors that can affect drug metabolism .

Safety and Hazards

Analyse Biochimique

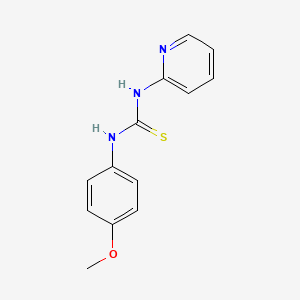

Biochemical Properties

Montelukast, (S)-, plays a crucial role in biochemical reactions by selectively and competitively blocking the cysteinyl leukotriene 1 (CysLT1) receptor. This receptor is primarily involved in the inflammatory response, and its activation by leukotriene D4 (LTD4) leads to bronchoconstriction, increased vascular permeability, and mucus secretion. By inhibiting the binding of LTD4 to the CysLT1 receptor, Montelukast, (S)-, effectively reduces these inflammatory responses .

Cellular Effects

Montelukast, (S)-, exerts significant effects on various types of cells, particularly those involved in the immune response. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells such as eosinophils and mast cells, Montelukast, (S)-, reduces the release of pro-inflammatory cytokines and chemokines, thereby diminishing the overall inflammatory response. Additionally, it has been shown to impact the expression of genes involved in the inflammatory pathway, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of Montelukast, (S)-, involves its binding to the CysLT1 receptor, preventing the interaction of leukotriene D4 with the receptor. This binding inhibits the downstream signaling pathways that lead to inflammation and bronchoconstriction. Montelukast, (S)-, also affects enzyme activity by inhibiting the synthesis of leukotrienes through the inhibition of 5-lipoxygenase, an enzyme critical in the leukotriene biosynthesis pathway. This dual mechanism of receptor antagonism and enzyme inhibition makes Montelukast, (S)-, a potent anti-inflammatory agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Montelukast, (S)-, have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that Montelukast, (S)-, maintains its anti-inflammatory effects over extended periods, although the degree of response may vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that Montelukast, (S)-, can sustain its therapeutic effects, but continuous monitoring is necessary to ensure its stability and efficacy .

Propriétés

IUPAC Name |

2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-OYLFJNDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220927-27-5 | |

| Record name | Montelukast, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220927275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28ST60VMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)

![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)

![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)

![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)

![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)